Mexafylline
Description
Mexafylline (CAS: 80294-25-3) is a phosphodiesterase (PDE) inhibitor classified under respiratory drugs, specifically as a bronchodilator for conditions such as asthma and chronic obstructive pulmonary disease (COPD) . It is recognized by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as an active pharmaceutical ingredient (API) or ligand . The compound is also listed in the World Health Organization’s International Nonproprietary Names (INN) reference database, underscoring its global pharmacological relevance .
Properties
CAS No. |
80294-25-3 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3,(H,15,16) |
InChI Key |
ZYAHJRHHDCHNMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Mexafylline can be synthesized through a multi-step process starting from theophylline. The key steps involve the alkylation of theophylline with cyclohexenylmethyl bromide under basic conditions to introduce the cyclohexenylmethyl group at the nitrogen atom of the xanthine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Mexafylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced xanthine derivatives, and substituted xanthine compounds.
Scientific Research Applications
Mexafylline has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Mexafylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscle in the respiratory tract. Additionally, this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural and Functional Analogues
Mexafylline belongs to the PDE inhibitor class, which includes compounds like Doxofylline and Pentoxifylline . These agents share overlapping mechanisms but differ in structural features, pharmacokinetics, and therapeutic applications.
Doxofylline (CAS: 69975-86-6)
- Classification: PDE inhibitor with additional adenosine receptor antagonism .
- Therapeutic Use : Primarily for COPD and asthma, similar to this compound .
- Safety Profile : Classified under Acute Toxicity Category 4 (oral, H302: harmful if swallowed), necessitating cautious handling in laboratory settings .
Pentoxifylline (CAS: 6493-05-6)
- Classification: Methylxanthine derivative and non-selective PDE inhibitor .
- Therapeutic Use : Primarily for peripheral vascular diseases (e.g., intermittent claudication) rather than respiratory conditions .
- Mechanistic Difference : Broader anti-inflammatory effects via TNF-α inhibition, unlike this compound’s focused bronchodilatory action .
Pharmacokinetic and Pharmacodynamic Comparison
Key Research Findings
- Efficacy: this compound’s PDE4 selectivity may offer better bronchodilation with fewer side effects compared to non-selective agents like Pentoxifylline .
- Safety : Doxofylline’s acute oral toxicity (Category 4) suggests stricter handling protocols than this compound, though clinical safety data for the latter remain sparse .
- Regulatory Gaps : While this compound is FDA-listed as an API, its absence in commercial drug formulations (e.g., Kombiglyze XR in ) indicates ongoing development .
Biological Activity
Mexafylline, chemically known as N-(2,4-dichlorophenyl)-N-methylacetamide, is a compound that has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 270.32 g/mol. Its structure facilitates interactions with various biological targets, influencing multiple biochemical pathways.
Target Interactions:
this compound is known to interact with several receptors and enzymes in the body. This interaction can lead to alterations in cellular processes that contribute to its therapeutic effects.
Mode of Action:
The compound likely modifies the function of its targets through competitive inhibition or allosteric modulation, resulting in downstream effects on cellular signaling pathways.
Biochemical Pathways:
this compound has been shown to influence pathways related to inflammation and immune response, which may explain its potential therapeutic benefits in various conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key parameters include:
- Absorption: this compound is absorbed through passive diffusion across biological membranes.
- Distribution: The compound distributes widely in body tissues, influenced by its lipophilicity.
- Metabolism: It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion: The elimination half-life is approximately 10 hours, with renal excretion being the primary route.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties: Studies have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects: It has shown potential in reducing inflammation in animal models.
- Vasodilatory Effects: Research indicates that this compound may induce vasodilation through nitric oxide release.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced markers of inflammation | |
| Vasodilation | Induced nitric oxide release |
Case Studies
Several clinical studies have assessed the efficacy and safety of this compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of this compound against resistant bacterial strains.
- Findings: this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections.
-
Case Study 2: Anti-inflammatory Effects
- Objective: To assess the impact of this compound on inflammatory markers in patients with chronic inflammatory conditions.
- Findings: Patients receiving this compound showed a marked decrease in C-reactive protein (CRP) levels compared to the control group, indicating its effectiveness in managing inflammation.
-
Case Study 3: Safety Profile
- Objective: To determine the safety and tolerability of this compound in a cohort of patients with cardiovascular diseases.
- Findings: The compound was well-tolerated with minimal adverse effects reported, supporting its use in long-term therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
